Ethyl 4-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo thiazin ring system, which is a notable structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate typically involves multiple steps:
Formation of the dibenzo thiazin ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethyl groups: Ethylation reactions are carried out using ethyl halides in the presence of a base.
Acetylation and piperazine carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate
- Ethyl 4-[(9-methyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate
Uniqueness
Ethyl 4-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate is unique due to its specific ethyl substitutions and the presence of both acetyl and piperazine carboxylate groups
Properties
Molecular Formula |
C23H27N3O5S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N3O5S/c1-3-17-9-10-20-19(15-17)18-7-5-6-8-21(18)32(29,30)26(20)16-22(27)24-11-13-25(14-12-24)23(28)31-4-2/h5-10,15H,3-4,11-14,16H2,1-2H3 |
InChI Key |
LUCXJOCPSSASRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C(=O)OCC |
Origin of Product |
United States |
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